BenchChemオンラインストアへようこそ!

Methoxy indanone

Thermochemistry Process safety Computational chemistry

Methoxy indanone (C₁₀H₁₀O₂, MW 162.19) refers to a family of four regioisomeric benzocyclic ketones—4‑methoxy‑, 5‑methoxy‑, 6‑methoxy‑, and 7‑methoxy‑1‑indanone—each bearing a methoxy substituent at a distinct position on the fused benzene ring. While these isomers share identical molecular formulae, their divergent electron‑density distributions confer distinct chemical reactivity, biological target engagement, and downstream synthetic utility.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B8520031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy indanone
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1CC2=CC=CC=C2C1=O
InChIInChI=1S/C10H10O2/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9H,6H2,1H3
InChIKeyWFKQFRZHHKCZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxy Indanone Procurement Guide: Selecting the Right Positional Isomer for Your Research Program


Methoxy indanone (C₁₀H₁₀O₂, MW 162.19) refers to a family of four regioisomeric benzocyclic ketones—4‑methoxy‑, 5‑methoxy‑, 6‑methoxy‑, and 7‑methoxy‑1‑indanone—each bearing a methoxy substituent at a distinct position on the fused benzene ring . While these isomers share identical molecular formulae, their divergent electron‑density distributions confer distinct chemical reactivity, biological target engagement, and downstream synthetic utility . The 5‑methoxy isomer (CAS 5111‑70‑6) and 6‑methoxy isomer (CAS 13623‑25‑1) are the most extensively documented, serving as critical intermediates in medicinal chemistry programs targeting neurodegeneration, oncology, and proteostasis .

Why Methoxy Indanone Positional Isomers Cannot Be Interchanged in Drug Discovery and Chemical Synthesis


Methoxy indanone isomers are not functionally interchangeable despite their identical molecular weight and formula. The methoxy group's ring position dictates electron‑donating resonance effects, steric accessibility, and hydrogen‑bonding capacity, which directly modulate enzyme inhibition potency, receptor‑binding kinetics, and synthetic regioselectivity . Published structure–activity relationship (SAR) studies demonstrate that shifting the methoxy substituent from position 4 to position 5 or 6 can alter IC₅₀ values by orders of magnitude for targets such as monoamine oxidase B (MAO‑B) and the 20S proteasome . Furthermore, each isomer serves a distinct patent‑protected route to high‑value pharmaceutical intermediates—selecting the wrong isomer introduces regioisomeric impurities that are costly to separate and may invalidate downstream biological data .

Quantitative Differentiation Evidence for Methoxy Indanone Isomers: Head‑to‑Head and Cross‑Study Comparisons


Gas‑Phase Enthalpy of Formation: 4‑Methoxy vs 5‑Methoxy Indanone Are Thermodynamically Equivalent

A 2023 synergistic experimental and computational study determined the gas‑phase standard molar enthalpies of formation for 4‑methoxy‑1‑indanone (4MI) and 5‑methoxy‑1‑indanone (5MI) using combustion calorimetry, Calvet microcalorimetry, and G3(MP2)//B3LYP calculations . The computationally derived ΔfHm°(g) values were −219.1 ± 3.3 kJ·mol⁻¹ for 4MI and −220.3 ± 3.3 kJ·mol⁻¹ for 5MI, a difference of only 1.2 kJ·mol⁻¹—well within experimental uncertainty . The study concludes that 'different positions do not affect the enthalpic value of the gas‑phase enthalpy of formation of indanones' . This finding means that procurement decisions between 4‑ and 5‑methoxy isomers cannot be justified on thermodynamic grounds; differentiation must instead rest on biological or synthetic criteria.

Thermochemistry Process safety Computational chemistry

MAO‑B Inhibition: Methoxy Substitution on the A‑Ring Enhances Potency into the Nanomolar Range vs Unsubstituted Homologues

A 2016 structure–activity relationship study of fifteen 2‑heteroarylidene‑1‑indanone derivatives established that methoxy substitution on the A‑ring of the indanone scaffold confers a significant enhancement in MAO‑B inhibitory potency compared to unsubstituted homologues . The most potent methoxy‑substituted derivatives achieved IC₅₀ values as low as 0.0044 μM (4.4 nM) against recombinant human MAO‑B, with the full series spanning 0.0044–1.53 μM . Selectivity over MAO‑A was also observed, with MAO‑A IC₅₀ values not falling below 0.061 μM . An independent 2015 study on 1‑indanone derivatives confirmed that C6‑substituted indanones are particularly potent and selective MAO‑B inhibitors (IC₅₀ 0.001–0.030 μM), while C5‑substituted analogues are 'comparatively weaker MAO‑B inhibitors' . This position‑dependent potency differential directly informs which methoxy indanone isomer to procure for MAO‑B‑targeted drug discovery programs.

Neurodegeneration Monoamine oxidase Parkinson's disease

20S Proteasome Chymotrypsin‑Like Inhibition: 5‑Methoxy‑1‑Indanone Dipeptide Benzamides Are First‑in‑Class Selective Inhibitors with 7 nM Potency

A 1998 study identified 5‑methoxy‑1‑indanone dipeptide benzamides as the first proteasome inhibitors to demonstrate high selectivity for the chymotrypsin‑like (CT‑L) activity of the 20S proteasome over the trypsin‑like and peptidyl‑glutamyl activities . The lead compound series exhibited CT‑L IC₅₀ values of 0.1–1 μM against the purified human 20S proteasome, with the most potent derivative (CVT‑634: 5‑methoxy‑1‑indanone‑3‑acetyl‑Leu‑D‑Leu‑1‑indanylamide) achieving an IC₅₀ of 7 nM in subsequent BindingDB entries . In cell‑based proliferation assays, these compounds inhibited cancer cell growth with IC₅₀ values of 5–10 μg/mL (10–20 μM) . In vivo, CVT‑634 at 50 mg/kg reduced LPS‑induced serum TNF levels from 865 ± 282 pg/mL (LPS‑only control) to 83 ± 41 pg/mL—a 90.4% reduction . This selectivity profile is unique to the 5‑methoxy indanone head group; analogous compounds built on 4‑, 6‑, or 7‑methoxy indanone scaffolds have not been reported to exhibit comparable proteasome selectivity.

Proteostasis NF‑κB Cancer Inflammation

Adenosine A₁/A₂A Receptor Affinity: 4‑Methoxy Indanone Derivatives Achieve Nanomolar Dual Antagonism vs Micromolar Hydroxy Analogues

A 2019 study directly compared hydroxy‑substituted and methoxy‑substituted 2‑benzylidene‑1‑indanone derivatives for adenosine A₁ and A₂A receptor affinity . The prior lead hydroxy analogue (1a) exhibited micromolar affinity at both receptors . Replacement with a C4‑OCH₃ substituent on ring A yielded compounds 2c and 2e with nanomolar dual A₁/A₂A affinity: 2c showed A₁ Ki (rat) = 41 nM and A₂A Ki (rat) = 97 nM; 2e showed A₁ Ki (rat) = 42 nM and A₂A Ki (rat) = 78 nM . The 4‑methoxy derivative 2‑BI (2‑(3,4‑dihydroxybenzylidene)‑4‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one) demonstrated higher A₁/A₂A affinity than caffeine and suppressed intestinal postprandial glucose absorption in a diabetic rat model . This body of evidence specifically supports procurement of the 4‑methoxy indanone isomer for adenosine receptor antagonist programs, as the methoxy‑to‑hydroxy substitution at C4 is the critical pharmacophoric feature enabling the nanomolar potency shift.

Adenosine receptors Neurological disorders Diabetes

Synthetic Regioselectivity: Lithium Chelation to the Methoxy Group Controls Alkylation Outcomes in Indene Functionalization

Studies toward the total synthesis of gephyrotoxin revealed that alkylation of 4‑methoxyindene (derived from 4‑methoxy‑1‑indanone) with n‑butyllithium followed by an alkyl halide produced a 1:3 ratio of desired to undesired regioisomeric indenes . The authors attributed this regioselectivity to lithium chelation by the methoxy group, a phenomenon 'observed in other alkoxyindene metalation/alkylations' . Attempts to override this internal chelation using KN(TMS)₂, NaH, or silyloxy protecting groups were unsuccessful, demonstrating the robustness of the methoxy‑directed effect . In contrast, 6‑methoxyindanone served as the starting material for a chiral electrophilic selenium catalyst that achieved up to 97% enantiomeric excess (ee) in oxidative cyclization reactions, whereas previous selenium catalysts 'struggled with poor enantioselectivity and limited substrate scope' . These contrasting outcomes demonstrate that methoxy position dictates both the direction and magnitude of stereochemical control in downstream synthetic transformations.

Organometallic chemistry Regioselective synthesis Natural product synthesis

Physical Property Differentiation: Melting Points and Appearance Vary Across Methoxy Indanone Isomers, Impacting Purification and Formulation

The four methoxy indanone positional isomers exhibit distinct melting point ranges and physical appearances that directly impact purification strategy, storage conditions, and formulation development . 5‑Methoxy‑1‑indanone melts at 107–109 °C (lit.) and appears as a light green‑brownish crystalline powder . 4‑Methoxy‑1‑indanone has a slightly lower melting range of 105–107 °C with decomposition noted, and is a white crystalline solid . 6‑Methoxy‑1‑indanone melts at 106–108 °C as a light‑yellow solid . 7‑Methoxy‑1‑indanone shows the lowest melting point at 99–102 °C . The 7‑methoxy isomer's depressed melting point (8–10 °C lower than the other isomers) reflects altered crystal packing and may confer superior solubility in organic solvents, an advantage for solution‑phase reaction conditions but a potential liability for long‑term solid‑state stability.

Physicochemical properties Quality control Formulation

Target Application Scenarios for Methoxy Indanone Isomers Based on Quantitative Differentiation Evidence


Developing Selective 20S Proteasome Chymotrypsin‑Like Inhibitors for NF‑κB‑Driven Inflammatory Diseases

Research groups pursuing first‑in‑class, non‑covalent proteasome inhibitors with selectivity for the chymotrypsin‑like (β5) subunit should exclusively source 5‑methoxy‑1‑indanone (CAS 5111‑70‑6). The 5‑methoxy indanone head group, when coupled to di‑ or tripeptide benzamides, confers CT‑L IC₅₀ values as low as 7 nM against the purified human 20S proteasome , and the derivative CVT‑634 achieves 90.4% suppression of serum TNF in an LPS‑challenged murine model at 50 mg/kg . This selectivity profile has not been reported for 4‑, 6‑, or 7‑methoxy indanone scaffolds, making the 5‑methoxy isomer the mandatory starting material for proteasome‑targeted medicinal chemistry campaigns.

Designing Dual Adenosine A₁/A₂A Receptor Antagonists for Parkinson's Disease or Type 2 Diabetes

Programs targeting the adenosinergic system with non‑xanthine scaffolds should procure 4‑methoxy‑1‑indanone (CAS 13336‑31‑7) as the core building block. Methoxy substitution at the C4 position of the 2‑benzylidene‑1‑indanone scaffold shifts A₁ and A₂A receptor affinity from the micromolar to the nanomolar range—compound 2c achieves A₁ Ki = 41 nM and A₂A Ki = 97 nM . Furthermore, 2‑BI, a 4‑methoxy derivative with 3′,4′‑dihydroxy substitution on ring B, demonstrated superior A₁/A₂A affinity compared to caffeine and suppressed intestinal postprandial glucose absorption in fructose‑streptozotocin diabetic rats .

Constructing MAO‑B Selective Inhibitors for Neurodegenerative Disease Research

Investigators developing reversible, isoform‑selective MAO‑B inhibitors should prioritize 6‑methoxy‑1‑indanone (CAS 13623‑25‑1). Independent SAR studies demonstrate that C6‑substituted 1‑indanones are the most potent and selective MAO‑B inhibitors within the indanone class, achieving IC₅₀ values of 0.001–0.030 μM . In contrast, C5‑substituted analogues are documented as 'comparatively weaker MAO‑B inhibitors' . The methoxy‑bearing 2‑heteroarylidene‑1‑indanone derivatives achieve MAO‑B IC₅₀ values as low as 4.4 nM with selectivity over MAO‑A . Additionally, 6‑methoxy‑1‑indanone serves as a key synthetic intermediate for the EGFR inhibitor erlotinib, providing dual utility in oncology and neuroscience programs .

Sourcing Building Blocks for Enantioselective Catalysis and Natural Product Total Synthesis

Synthetic chemistry groups requiring defined regiochemical or stereochemical outcomes in indanone‑derived transformations must carefully match the methoxy isomer to the intended reaction manifold. 6‑Methoxy‑1‑indanone is the precursor to a rigid indanol‑scaffold chiral selenium catalyst that delivers up to 97% ee in oxidative cyclization of β,γ‑unsaturated carboxylic acids , enabling access to enantioenriched γ‑butenolides under mild (room temperature, 2 h) conditions . Conversely, 4‑methoxy‑1‑indanone generates indene intermediates whose alkylation regioselectivity is dominated by lithium‑methoxy chelation, producing a 1:3 regioisomeric ratio that inherently favors the undesired product for gephyrotoxin‑type architectures . Procurement decisions must therefore align the methoxy position with the required stereoelectronic directing effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxy indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.